molecular formula C28H27N3O6S B11514079 Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11514079
M. Wt: 533.6 g/mol
InChI Key: VSILVKUPMYUUNT-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a dimethoxybenzyl group, and a thioxoimidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl alcohol and 1-phenyl-2-thioxoimidazolidin-4-one. These intermediates are then subjected to acylation and esterification reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dimethoxybenzoate: A simpler compound with similar aromatic and ester functionalities.

    1-Phenyl-2-thioxoimidazolidin-4-one: Shares the thioxoimidazolidinone moiety.

    3,4-Dimethoxybenzyl alcohol: Contains the dimethoxybenzyl group.

Uniqueness

Methyl 4-({[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H27N3O6S

Molecular Weight

533.6 g/mol

IUPAC Name

methyl 4-[[2-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O6S/c1-35-23-14-9-18(15-24(23)36-2)17-30-22(26(33)31(28(30)38)21-7-5-4-6-8-21)16-25(32)29-20-12-10-19(11-13-20)27(34)37-3/h4-15,22H,16-17H2,1-3H3,(H,29,32)

InChI Key

VSILVKUPMYUUNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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